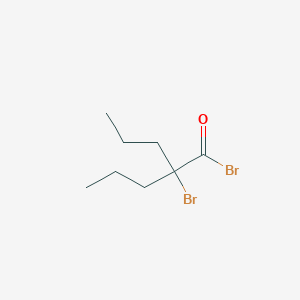

2-Bromo-2-propylpentanoyl bromide

Description

Structure

3D Structure

Properties

CAS No. |

63718-61-6 |

|---|---|

Molecular Formula |

C8H14Br2O |

Molecular Weight |

286.00 g/mol |

IUPAC Name |

2-bromo-2-propylpentanoyl bromide |

InChI |

InChI=1S/C8H14Br2O/c1-3-5-8(10,6-4-2)7(9)11/h3-6H2,1-2H3 |

InChI Key |

CPDQVLZYHXXLKS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)(C(=O)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 2 Propylpentanoyl Bromide and Analogous Alpha Bromoacyl Bromides

Direct Halogenation Strategies

Direct halogenation at the α-position of a carbonyl compound is a fundamental transformation. However, the creation of an α-quaternary stereocenter, as required for 2-bromo-2-propylpentanoyl bromide, necessitates specialized approaches due to the absence of an α-hydrogen atom, which is crucial for traditional enolate-based reactions.

Adaptation of the Hell-Volhard-Zelinsky (HVZ) Reaction for Alpha-Quaternary Centers

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone for the α-bromination of carboxylic acids. libretexts.orgmsu.edulibretexts.orgwikipedia.orgmasterorganicchemistry.com The classical mechanism involves the conversion of the carboxylic acid to an acyl bromide, which then tautomerizes to its enol form. libretexts.orgmasterorganicchemistry.com This enol subsequently reacts with bromine to yield the α-bromo acyl bromide, which can then be hydrolyzed to the corresponding α-bromo carboxylic acid. libretexts.orgmasterorganicchemistry.comlibretexts.org

A critical limitation of the standard HVZ reaction is its reliance on the presence of at least one α-hydrogen for enolization to occur. msu.edu Carboxylic acids with α,α-disubstitution, such as 2-propylpentanoic acid (the precursor to this compound), cannot form an enol intermediate under typical HVZ conditions. Therefore, direct application of the classical HVZ reaction is not feasible for the synthesis of this compound.

While the standard HVZ reaction is unsuitable, modifications involving more forceful conditions or alternative mechanisms could theoretically be explored, though specific examples for α,α-dialkyl carboxylic acids are not prevalent in readily available literature.

Radical-Mediated Bromination Techniques for Acyl Systems

Radical bromination offers an alternative pathway that does not necessitate enol or enolate formation, making it a potential strategy for substrates lacking α-hydrogens. researchgate.net These reactions typically involve the generation of a bromine radical, which can abstract a hydrogen atom to form a carbon-centered radical, followed by reaction with a bromine source.

The application of radical bromination to acyl systems for the specific synthesis of α-bromoacyl bromides with quaternary centers is not extensively documented. However, the general principles of radical chemistry suggest that if a suitable radical precursor can be generated at the α-position of the acyl bromide, subsequent trapping with a bromine source could lead to the desired product. The challenge lies in the selective generation of the α-radical in the presence of other potentially reactive sites within the molecule.

Functional Group Interconversion and Derivatization

Given the challenges of direct α-bromination on a quaternary center, a more plausible synthetic route involves the construction of the α-bromo-α,α-disubstituted carboxylic acid first, followed by conversion to the acyl bromide.

Conversion of Carboxylic Acids to Corresponding Acyl Bromides

The conversion of a carboxylic acid to an acyl bromide is a standard and well-established transformation in organic synthesis. Reagents such as phosphorus tribromide (PBr₃) are commonly employed for this purpose. libretexts.org The reaction proceeds via the formation of a mixed anhydride (B1165640), which is then attacked by a bromide ion to yield the acyl bromide.

Table 1: Common Reagents for the Conversion of Carboxylic Acids to Acyl Bromides

| Reagent | Typical Conditions | Reference |

| Phosphorus Tribromide (PBr₃) | Neat or in an inert solvent | libretexts.org |

| Thionyl Bromide (SOBr₂) | Neat or in an inert solvent | N/A |

| Oxalyl Bromide ((COBr)₂) | With a catalytic amount of DMF | N/A |

This conversion would be the final step in a synthetic sequence where the α-bromo quaternary center is already in place. For instance, if 2-bromo-2-propylpentanoic acid were available, its treatment with PBr₃ would be the most direct method to obtain this compound.

Halogen Exchange Reactions for Bromide Incorporation

Halogen exchange reactions, such as the Finkelstein reaction, provide a method for introducing a bromide ion by displacing another halogen. While typically used for alkyl halides, analogous transformations can be applied to acyl halides. For example, an α-chloro or α-iodo acyl halide could potentially be converted to the corresponding α-bromo derivative by treatment with a bromide salt. The success of such a reaction would depend on the relative bond strengths and the solubility of the resulting salts.

However, the synthesis of the prerequisite α-chloro or α-iodo acyl halide with a quaternary center would still need to be addressed.

Advanced Catalytic Approaches to Alpha-Haloacyl Bromides

Modern synthetic chemistry has seen the development of catalytic methods for α-functionalization. While specific catalytic methods for the direct α-bromination of α,α-disubstituted aliphatic carboxylic acids to form acyl bromides are not widely reported, catalytic approaches for related transformations exist. For instance, catalytic late-stage bromination strategies have been developed for the α-C-H functionalization of aryl acetic acids. researchgate.netbohrium.com These methods often involve the in-situ generation of an enolate or a related nucleophilic species, which then reacts with an electrophilic bromine source.

Adapting such catalytic systems to aliphatic substrates lacking α-hydrogens remains an area for further research and development. The challenge lies in activating the α-position without the possibility of enolization.

Palladium-Catalyzed Decarbonylative Halogenation in Acyl Anhydrides

The synthesis of α-bromoacyl bromides can be approached through the broader context of aryl halide synthesis, which has been advanced by palladium-catalyzed decarbonylative nucleophilic halogenation. This method utilizes inexpensive and readily available acid anhydrides as starting materials. bohrium.commdpi.com A key advantage of this approach is that it circumvents the use of unstable acyl chlorides or costly acyl fluorides. mdpi.com

The reaction mechanism is believed to proceed via one of two pathways. In the first, a LiI-mediated nucleophilic substitution on the acid anhydride generates an acyl halide intermediate. This intermediate then undergoes oxidative addition to a Pd(0) complex, followed by carbonyl de-insertion and reductive elimination to yield the final halogenated product and regenerate the Pd(0) catalyst. mdpi.com An alternative pathway suggests the formation of an anionic palladate complex in the presence of a lithium halide, which then facilitates the transformation. bohrium.commdpi.com

The Pd/Xantphos catalyst system has proven particularly effective, showing excellent compatibility with the challenging reductive elimination step that forms the C-X (where X = I, Br, Cl) bond. bohrium.comresearchgate.net For substrates containing electron-donating groups, conducting the reaction in an open system has been shown to significantly improve efficiency by allowing the generated carbon monoxide (CO) to exit, thus driving the reaction forward. bohrium.com This strategy leverages the unique properties of acid anhydrides for applications in synthetic organic chemistry. mdpi.com

Table 1: Key Features of Palladium-Catalyzed Decarbonylative Halogenation

| Feature | Description | Source(s) |

| Catalyst System | Pd/Xantphos is highly compatible and efficient. | bohrium.comresearchgate.net |

| Substrates | Inexpensive and stable acid anhydrides are used as starting materials. | bohrium.commdpi.com |

| Halogen Source | Alkali metal halides (e.g., LiBr, LiI) serve as nucleophilic halogen sources. | elsevierpure.com |

| Key Steps | Oxidative addition, carbonyl de-insertion, and reductive elimination. | mdpi.com |

| Reaction Conditions | Can be improved for certain substrates by using an open system to remove CO. | bohrium.com |

Chemo- and Regioselective Bromination via Transition Metal Catalysis

Achieving chemo- and regioselectivity is a central challenge in the synthesis of complex molecules. Transition metal catalysis offers powerful solutions for the specific functionalization of C-H bonds. For the synthesis of α-bromo compounds, controlling the position of bromination is paramount.

Transition metals such as palladium, rhodium, and ruthenium are crucial catalysts in C-H bond functionalization, allowing reactions to be performed in a highly regiospecific manner. researchgate.net For instance, ruthenium catalysts like [{Ru(p-cymene)Cl2}2] have been used for the meta-selective C-H bromination of 2-phenylpyridine (B120327) derivatives, demonstrating the ability to direct halogenation to a specific position that is otherwise difficult to access. researchgate.net While this example pertains to aromatic C-H bonds, the underlying principle of directed functionalization is broadly applicable.

In the context of aliphatic C-H bonds, which are typically unactivated, manganese-based catalysts have been developed for bromination using N-bromosuccinimide (NBS) as the brominating agent. researchgate.net Furthermore, modern photochemical methods enable highly site-selective bromination of unactivated aliphatic C-H bonds using N-bromoamide reagents and visible light, proceeding at room temperature with high chemical yields. researchgate.net Copper(I) catalysis, when paired with specific chiral ligands, has also been shown to achieve high levels of chemo-, regio-, and stereoselectivity in radical reactions involving alkyl halides. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Regioselective Bromination

| Catalyst System | Substrate Type | Selectivity | Source(s) |

| [{Ru(p-cymene)Cl2}2] | 2-Phenylpyridine Derivatives | Meta-selective C-H bromination | researchgate.net |

| Mn(II)/bipyridine | Unactivated Aliphatic C-H Bonds | Site-selective bromination | researchgate.net |

| Cu(I)/Chiral Ligand | Alkyl Halides & Alkynes | High chemo-, regio-, and stereoselectivity | nih.gov |

| Visible Light / N-bromoamide | Unactivated Aliphatic C-H Bonds | High site-selectivity | researchgate.net |

Stereoselective Synthesis of Enantioenriched Alpha-Bromoacyl Bromides

The creation of chiral molecules in an enantiomerically pure form is a cornerstone of modern pharmaceutical and materials science. For α-bromoacyl bromides, establishing a stereocenter at the α-carbon requires sophisticated asymmetric synthesis strategies.

Chiral Auxiliary-Mediated Asymmetric Induction

One of the most established methods for controlling stereochemistry is the use of a chiral auxiliary. This involves temporarily incorporating a chiral molecule into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Pioneering work in this area was done by E.J. Corey with 8-phenylmenthol and by B. Trost with mandelic acid. wikipedia.org Evans' oxazolidinones are among the most versatile and frequently used chiral auxiliaries, particularly in asymmetric alkylation and aldol (B89426) reactions. springerprofessional.de In a typical application relevant to α-bromination, an acyl derivative is prepared from the chiral auxiliary. The steric bulk and defined conformation of the auxiliary then block one face of the resulting enolate, forcing the electrophile (e.g., a bromine source) to attack from the less hindered face, thereby inducing asymmetry. wikipedia.orgspringerprofessional.de

Heterocyclic chiral auxiliaries, including pyrrolidines and those derived from carbohydrates, are also widely employed due to their conformational rigidity and the efficient transfer of chirality. springerprofessional.de

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application(s) | Mechanism of Induction | Source(s) |

| Evans' Oxazolidinones | Asymmetric alkylations, aldol reactions, acylations. | Forms a conformationally rigid enolate, sterically directing electrophilic attack. | wikipedia.orgspringerprofessional.de |

| Camphorsultam | Diels-Alder reactions, alkylations. | Steric hindrance dictates the approach of reagents. | wikipedia.org |

| SAMP/RAMP | Asymmetric alkylation of ketones and aldehydes. | Forms a chiral hydrazone intermediate that directs alkylation. | wikipedia.org |

| 8-phenylmenthol | Diels-Alder reactions, conjugate additions. | Blocks one face of the prochiral substrate. | wikipedia.org |

Enantioselective Organocatalytic and Metal-Catalyzed Methods

In recent decades, the development of catalytic asymmetric methods has provided a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. These methods use a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool. For example, the amino acid L-proline has been shown to catalyze the direct and highly enantioselective α-oxidation of aldehydes. nih.gov This is achieved through the formation of a chiral enamine intermediate from the aldehyde and proline. The enamine then reacts with an electrophilic oxidizing (or halogenating) agent, with the stereochemistry being controlled by the catalyst's chiral environment. nih.gov This strategy can be applied to a wide variety of aldehyde substrates. nih.gov

In parallel, transition metal catalysis with chiral ligands offers another highly effective route. Dual-catalyst systems, combining an enantioselective Brønsted acid with a metal catalyst, have been developed to achieve high levels of asymmetric induction. nih.gov In such systems, the chiral counterion of the metal complex can create a chiral environment that dictates the stereochemical outcome of the reaction.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 2 Propylpentanoyl Bromide

Nucleophilic Acyl Substitution Reactions at the Carbonyl Center

The carbonyl carbon of 2-Bromo-2-propylpentanoyl bromide is highly electrophilic, making it a prime target for nucleophilic attack. This reactivity is characteristic of acyl halides and leads to a variety of substitution products. The general mechanism for these transformations is nucleophilic acyl substitution, which proceeds through a two-step addition-elimination pathway involving a tetrahedral intermediate. libretexts.org

Reaction Pathways with Oxygen Nucleophiles (e.g., Alcoholysis, Hydrolysis)

When this compound reacts with oxygen-based nucleophiles like water (hydrolysis) or alcohols (alcoholysis), the acyl bromide is converted into a carboxylic acid or an ester, respectively.

Hydrolysis: In the presence of water, this compound is readily hydrolyzed to form 2-bromo-2-propylpentanoic acid and hydrogen bromide. The reaction is typically rapid due to the high reactivity of the acyl bromide.

Alcoholysis: Reaction with an alcohol, such as ethanol, in a non-aqueous solvent yields the corresponding ester, ethyl 2-bromo-2-propylpentanoate. This reaction is a common method for synthesizing esters from acyl halides.

| Nucleophile | Product | Reaction Type |

| Water (H₂O) | 2-Bromo-2-propylpentanoic acid | Hydrolysis |

| Ethanol (CH₃CH₂OH) | Ethyl 2-bromo-2-propylpentanoate | Alcoholysis |

| A summary of the reactions of this compound with oxygen nucleophiles. |

Reactivity with Nitrogen Nucleophiles (e.g., Amidation, Amination)

Nitrogen nucleophiles, such as ammonia (B1221849) and primary or secondary amines, react with this compound to form amides. These reactions are often carried out in the presence of a base to neutralize the hydrogen bromide byproduct.

Amidation with Ammonia: The reaction with ammonia produces 2-bromo-2-propylpentanamide. Typically, two equivalents of ammonia are used, one as the nucleophile and the other as a base.

Amination with Primary/Secondary Amines: Primary amines (e.g., methylamine) and secondary amines (e.g., dimethylamine) react to form N-substituted and N,N-disubstituted amides, respectively. For example, the reaction with methylamine (B109427) yields N-methyl-2-bromo-2-propylpentanamide. Palladium-catalyzed methods have also been developed for the amination of related bromo-containing heterocyclic compounds. researchgate.net

| Nucleophile | Product | Reaction Type |

| Ammonia (NH₃) | 2-Bromo-2-propylpentanamide | Amidation |

| Methylamine (CH₃NH₂) | N-methyl-2-bromo-2-propylpentanamide | Amination/Amidation |

| Dimethylamine ((CH₃)₂NH) | N,N-dimethyl-2-bromo-2-propylpentanamide | Amination/Amidation |

| A summary of the reactions of this compound with nitrogen nucleophiles. |

Carbon-Carbon Bond Formation via Acylation Reactions

This compound can be used as an acylating agent in reactions like the Friedel-Crafts acylation to form new carbon-carbon bonds. In this reaction, the acyl bromide reacts with an aromatic compound, such as benzene (B151609), in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce an aryl ketone. The product of the reaction with benzene would be 1-phenyl-2-bromo-2-propylpentan-1-one.

| Reactant | Catalyst | Product | Reaction Type |

| Benzene | AlCl₃ | 1-Phenyl-2-bromo-2-propylpentan-1-one | Friedel-Crafts Acylation |

| A summary of a carbon-carbon bond forming reaction with this compound. |

Reactions Involving the Alpha-Bromine Atom

The bromine atom at the alpha-position of this compound is also susceptible to nucleophilic attack. The reactivity at this position is influenced by the steric hindrance of the quaternary carbon and the electronic effects of the adjacent carbonyl group.

Nucleophilic Substitution at the Alpha-Carbon (SN1 and SN2 Pathways)

Nucleophilic substitution at the alpha-carbon can proceed through either an SN1 or SN2 mechanism, with the operative pathway depending on the reaction conditions and the nature of the nucleophile.

SN2 Pathway: A direct, one-step displacement of the bromide ion by a nucleophile. masterorganicchemistry.com This pathway is generally hindered for tertiary halides due to steric hindrance, making it less likely for this compound. youtube.com However, the presence of the adjacent carbonyl group can enhance the reactivity of alpha-halo carbonyls towards SN2 reactions. libretexts.orgstackexchange.com

SN1 Pathway: A two-step mechanism involving the formation of a carbocation intermediate followed by nucleophilic attack. libretexts.org Given the tertiary nature of the alpha-carbon, an SN1 mechanism is a plausible pathway, especially with weaker nucleophiles and in polar protic solvents. doubtnut.comrsc.org The rate of an SN1 reaction is dependent only on the concentration of the substrate. libretexts.orgrsc.org

Formation and Stability of Carbocation Intermediates in Alpha-Quaternary Systems

The SN1 pathway for this compound would proceed through the formation of a tertiary carbocation at the alpha-position. The stability of this carbocation is a critical factor in determining the feasibility of the SN1 mechanism.

Several factors influence the stability of carbocations:

Inductive Effect: Alkyl groups are electron-donating and stabilize the positive charge of the carbocation. The tertiary carbocation formed from this compound would be stabilized by the inductive effects of the three attached alkyl groups (two propyl groups and the carbonyl-containing group). dalalinstitute.com

Hyperconjugation: The overlap of adjacent C-H or C-C sigma bonds with the empty p-orbital of the carbocation also contributes to its stability. dalalinstitute.com

Resonance: While the alpha-carbocation itself is not directly in conjugation with the carbonyl group, the electron-withdrawing nature of the carbonyl group can destabilize the adjacent positive charge through an inductive effect. libretexts.org

The formation of a carbocation at the alpha-position of a carbonyl compound is generally disfavored due to the electron-withdrawing nature of the carbonyl group. However, the tertiary nature of the carbon in this compound provides some stabilizing inductive effects. The competition between the destabilizing inductive effect of the carbonyl and the stabilizing effects of the alkyl groups will ultimately determine the favorability of the SN1 pathway. It is important to note that carbocations can undergo rearrangements to form more stable species, although in this specific alpha-quaternary system, a rearrangement is unlikely. libretexts.org

Steric and Electronic Factors Governing Reaction Stereoselectivity

Specific studies on the stereoselectivity of reactions involving this compound have not been found. However, general principles suggest that the stereochemical outcome of its reactions would be significantly influenced by the bulky propyl and pentanoyl groups attached to the tertiary carbon bearing the bromine atom.

In nucleophilic substitution reactions, the significant steric hindrance around the electrophilic carbon would likely disfavor a direct backside attack characteristic of an S(_N)2 mechanism. nih.govquora.com Consequently, if substitution were to occur, it would more likely proceed through an S(_N)1-type mechanism involving a planar carbocation intermediate. This would lead to a racemic mixture of products if the subsequent reaction at the carbocation creates a new stereocenter.

Competition between Substitution and Elimination Pathways

The competition between substitution and elimination reactions for this compound is a critical aspect of its reactivity. Due to its nature as a tertiary alkyl bromide, it is prone to both S(_N)1 and E1 reactions, and under strongly basic conditions, E2 elimination. libretexts.orgstackexchange.comyoutube.com

Several factors would influence the preferred pathway:

Nucleophile/Base Strength: Strong, bulky bases would favor elimination (E2) by abstracting a proton from a β-carbon. youtube.com Weaker nucleophiles or non-basic conditions would favor S(_N)1/E1 pathways. stackexchange.com

Solvent: Polar protic solvents can stabilize the carbocation intermediate, favoring S(_N)1 and E1 pathways. libretexts.org

Temperature: Higher temperatures generally favor elimination over substitution. youtube.com

Given the steric hindrance, S(_N)2 reactions are highly unlikely. quora.com E2 elimination would likely compete with S(_N)1/E1 pathways, with the exact ratio depending on the specific reaction conditions. youtube.com The presence of multiple β-hydrogens allows for the formation of different alkene isomers, with the major product typically being the more substituted (and therefore more stable) alkene, in accordance with Zaitsev's rule. libretexts.org

Table 1: Predicted Reaction Pathways for this compound

| Reaction Conditions | Predominant Pathway(s) | Expected Major Product(s) |

| Strong, sterically hindered base (e.g., potassium tert-butoxide) | E2 | Alkenes (Zaitsev and Hofmann products) |

| Weak nucleophile/base in a polar protic solvent (e.g., ethanol) | S(_N)1, E1 | Substitution and elimination products |

| Strong, non-bulky nucleophile (e.g., hydroxide) | E2/S(_N)1 | Mixture of elimination and substitution products |

Radical Reactions and Atom Transfer Radical Processes

Information regarding the specific participation of this compound in radical reactions or Atom Transfer Radical Polymerization (ATRP) is not available. However, alkyl bromides can act as initiators in ATRP, a controlled radical polymerization technique. cmu.educmu.edu In a hypothetical ATRP process, the carbon-bromine bond could be homolytically cleaved by a transition metal complex to generate a tertiary radical, which could then initiate the polymerization of a monomer. cmu.edu

Free radical reactions, such as those initiated by light or radical initiators like AIBN, could lead to various products. lumenlearning.comlibretexts.org The tertiary radical formed from this compound would be relatively stable due to hyperconjugation. libretexts.orgmasterorganicchemistry.com

Intramolecular Cyclization and Rearrangement Processes

There is no documented evidence of intramolecular cyclization or rearrangement processes specifically for this compound. In general, such reactions would depend on the presence of a suitable internal nucleophile within the molecule that could attack the electrophilic carbon of the acyl bromide or the carbocation formed in an S(_N)1 reaction. Rearrangements of the carbocation intermediate in S(_N)1/E1 reactions are possible but would be influenced by the stability of the resulting carbocation. nih.govnih.gov

Spectroscopic Characterization and Advanced Analytical Methodologies for 2 Bromo 2 Propylpentanoyl Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For 2-Bromo-2-propylpentanoyl bromide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons, particularly their proximity to electronegative atoms like bromine and the carbonyl group. Protons nearer to the electron-withdrawing carbonyl and bromine groups will be deshielded and resonate at a higher chemical shift (downfield).

Based on the analysis of similar bromoalkanes and acyl halides, the predicted ¹H NMR chemical shifts for this compound in a standard solvent like CDCl₃ are summarized in the table below. The protons of the two propyl groups are diastereotopic due to the chiral center at C2, and therefore, are expected to be chemically non-equivalent, potentially leading to more complex splitting patterns than simple first-order analysis would suggest. For simplicity, the propyl groups are treated as having equivalent protons in this predictive analysis.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| -CH₂- (pentanoyl) | 2.50 - 2.80 | Triplet | 2H |

| -CH₂- (pentanoyl) | 1.60 - 1.80 | Sextet | 2H |

| -CH₃ (pentanoyl) | 0.90 - 1.10 | Triplet | 3H |

| -CH₂- (propyl x2) | 1.80 - 2.10 | Triplet | 4H |

| -CH₂- (propyl x2) | 1.40 - 1.60 | Sextet | 4H |

| -CH₃ (propyl x2) | 0.85 - 1.05 | Triplet | 6H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shift of the carbonyl carbon in acyl bromides is characteristically found at a high ppm value due to the strong deshielding effect of the double-bonded oxygen and the adjacent bromine atom. libretexts.org The carbon atom attached to the bromine (C2) will also be significantly deshielded.

The predicted ¹³C NMR chemical shifts are detailed in the following table.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C1) | 165 - 175 |

| C-Br (C2) | 60 - 70 |

| -CH₂- (pentanoyl, C3) | 35 - 45 |

| -CH₂- (pentanoyl, C4) | 25 - 35 |

| -CH₃ (pentanoyl, C5) | 10 - 15 |

| -CH₂- (propyl x2) | 30 - 40 |

| -CH₂- (propyl x2) | 15 - 25 |

| -CH₃ (propyl x2) | 10 - 15 |

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, it would show a cross-peak between the protons of the C3-CH₂ and C4-CH₂ groups in the pentanoyl chain, and similarly within the propyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum would link a specific proton signal to the carbon signal of the carbon it is attached to. This would allow for the unambiguous assignment of each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons (like C1 and C2) and for piecing together the entire molecular structure. For example, correlations would be expected between the protons on the C3-CH₂ group and the carbonyl carbon (C1) and the bromine-bearing carbon (C2).

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The most prominent feature in the IR spectrum of this compound would be the very strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. For acyl bromides, this peak is typically observed at a high wavenumber, generally in the range of 1780-1815 cm⁻¹. libretexts.org The presence of the electronegative bromine atom attached to the carbonyl carbon increases the frequency of this vibration compared to ketones or aldehydes. Additionally, a weaker absorption due to the C-Br stretch would be expected in the fingerprint region, typically between 690-515 cm⁻¹. orgchemboulder.com

Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Acyl Bromide) | 1780 - 1815 | Strong |

| C-H (Alkyl) | 2850 - 2960 | Medium to Strong |

| C-Br | 515 - 690 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the structural fragments of a molecule. In the mass spectrum of this compound, the molecular ion peak would be expected. A key characteristic would be the presence of two peaks for the molecular ion (M and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). docbrown.info

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for acyl halides is the loss of the halogen atom to form a stable acylium ion. libretexts.org Another likely fragmentation would involve the cleavage of the alkyl chains.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Predicted Fragment | Notes |

|---|---|---|

| [M]+, [M+2]+ | [C₁₁H₂₀BrO]+ | Molecular ion peak, showing the characteristic bromine isotope pattern. |

| [M-Br]+ | [C₁₁H₂₀O]+ | Loss of the bromine radical to form an acylium ion. This is often a prominent peak. |

| [M-COBr]+ | [C₁₀H₂₀]+ | Loss of the bromo-carbonyl group. |

| Various smaller fragments | Arising from the cleavage of the propyl and pentanoyl chains. |

Electron Ionization (EI) Mass Spectrometry Fragmentation Pathways

Electron Ionization (EI) mass spectrometry is a powerful tool for elucidating the structure of organic compounds. In the mass spectrum of this compound, the fragmentation pattern is influenced by the presence of the bromine atom and the acyl bromide functional group.

Upon electron impact, the molecule loses an electron to form a molecular ion, [M]•+. Due to the natural isotopic abundance of bromine (79Br and 81Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, M+ and M+2. jove.comyoutube.comchemguide.co.uk However, the molecular ion of acyl halides is often unstable and may not be readily observed. libretexts.org

The primary fragmentation pathway for acyl halides involves the cleavage of the carbon-halogen bond, leading to the formation of a stable acylium ion (R-CO+). libretexts.org For this compound, this would result in the loss of the bromine atom from the acyl bromide group.

Another significant fragmentation process is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group or the carbon bearing the bromine atom. Cleavage of the C-Br bond is a common fragmentation pathway for alkyl halides. jove.com

Predicted EI-MS Fragmentation Data for this compound:

| Fragment Ion | Structure | m/z (for 79Br/81Br) | Fragmentation Pathway |

| Acylium ion | [C8H15BrO]+ | 237/239 | Loss of Br from acyl bromide |

| Propyl loss | [C5H6BrO]+ | 177/179 | α-cleavage, loss of C3H7 |

| Bromine loss | [C8H15O]+ | 127 | Cleavage of C-Br bond |

| Acylium ion (C-C cleavage) | [C4H7O]+ | 71 | Cleavage of the propyl group from the α-carbon |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of this compound. By providing a highly accurate mass measurement, HRMS allows for the determination of the elemental formula of the parent molecule and its fragments. This level of precision helps to distinguish between compounds with the same nominal mass but different elemental compositions. scholaris.ca

The precise mass of the molecular ion can be used to confirm the elemental formula C8H14Br2O. This is particularly useful in complex mixture analysis where multiple components may have similar retention times in chromatography.

Theoretical HRMS Data for this compound and Key Fragments:

| Ion Formula | Calculated Monoisotopic Mass (Da) |

| [C8H1479Br2O]+ | 315.9460 |

| [C8H1479Br81BrO]+ | 317.9440 |

| [C8H1481Br2O]+ | 319.9419 |

| [C8H1579BrO]+ | 237.0223 |

| [C8H1581BrO]+ | 239.0202 |

| [C8H15O]+ | 127.1117 |

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for the separation and analysis of this compound, whether to determine its purity or to quantify it within a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-suited technique for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then provides identification and quantification.

For halogenated organic compounds, a non-polar or medium-polarity column is typically used. oup.comrestek.com The temperature program would be optimized to ensure good separation from any impurities or other components in a sample matrix. The mass spectrometer can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying the target analyte. restek.com

Hypothetical GC-MS Parameters for this compound Analysis:

| Parameter | Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers a complementary separation technique, particularly for less volatile or thermally labile compounds. For a compound like this compound, a reverse-phase HPLC method would likely be employed. sielc.com

In reverse-phase HPLC, a non-polar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the compound's hydrophobicity. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), can be adjusted (either isocratically or with a gradient) to achieve the desired retention and separation. sielc.comresearchgate.net Detection can be accomplished using a UV detector, as the carbonyl group will exhibit some UV absorbance, or more universally with a mass spectrometer (LC-MS). nih.gov

Hypothetical HPLC Parameters for this compound Analysis:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm or Mass Spectrometer |

Theoretical and Computational Chemistry Studies on 2 Bromo 2 Propylpentanoyl Bromide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost. nih.gov For 2-bromo-2-propylpentanoyl bromide, DFT calculations, often using a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (geometry optimization). nih.gov These calculations would yield key information such as bond lengths, bond angles, and dihedral angles.

A comparison of calculated and experimental data for a similar, though simpler, molecule, 5-Bromo-2-Hydroxybenzaldehyde, shows good correlation, suggesting that DFT can provide reliable geometric parameters. nih.gov For instance, calculated bond lengths for C-C bonds in that molecule were found to be in the range of 1.3–1.4 Å, consistent with experimental data. nih.gov Similar calculations for this compound would be expected to provide accurate predictions of its molecular geometry.

Table 1: Predicted Bond Parameters for this compound based on DFT Calculations (Hypothetical Data)

| Parameter | Predicted Value |

| C-Br Bond Length (Å) | ~1.95 |

| C=O Bond Length (Å) | ~1.18 |

| C-C-Br Bond Angle (°) | ~109.5 |

| O=C-Br Bond Angle (°) | ~120.0 |

Note: The data in this table is hypothetical and represents typical values that would be expected from DFT calculations based on known values for similar functional groups.

Energetics calculations using DFT would also provide the molecule's total energy, heat of formation, and vibrational frequencies. The vibrational frequencies are crucial for identifying the compound via infrared (IR) spectroscopy and for confirming that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). nih.gov

Ab initio methods are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide a more accurate description of the electronic structure. These higher-level calculations would be used to refine the energetics and to investigate properties like electron correlation effects, which are important for accurately describing the interactions between electrons.

For a molecule like this compound, ab initio calculations would be particularly useful for determining a precise value for the dipole moment and for analyzing the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

While quantum mechanics describes the electronic structure of a single molecular geometry, molecular dynamics (MD) simulations are used to explore the molecule's movement and conformational changes over time. nih.gov

This compound has several rotatable single bonds, leading to a complex conformational landscape. MD simulations would involve solving Newton's equations of motion for the atoms in the molecule, allowing for the exploration of different spatial arrangements (conformers).

By running simulations for nanoseconds or even microseconds, a representative ensemble of conformations can be generated. nih.gov Analysis of these trajectories would reveal the most populated (lowest energy) conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity. For similar bromo-alcohols, studies have shown that conformers with gauche orientations can be prevalent. researchgate.net

Chemical reactions are typically carried out in a solvent, which can significantly influence the reaction rate and mechanism. researchgate.net MD simulations can explicitly include solvent molecules (e.g., water, ethanol, or a nonpolar solvent) to study these effects.

Simulations of this compound in different solvents would reveal how the solvent molecules arrange themselves around the solute and how this solvation shell affects the molecule's conformation and the accessibility of its reactive sites. For example, polar solvents would be expected to stabilize polar transition states, potentially accelerating nucleophilic substitution reactions. researchgate.net The rate of nucleophilic substitution reactions of other bromo-compounds has been shown to be highly dependent on solvent polarity and hydrogen-bonding ability. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. researchgate.net

For this compound, a key reaction would be its hydrolysis or its reaction with other nucleophiles. Given the tertiary nature of the carbon atom bearing the bromine, an SN1-type mechanism is plausible. libretexts.orgstackexchange.com This would involve the initial, rate-determining step of the C-Br bond breaking to form a tertiary carbocation and a bromide ion. libretexts.org

Computational modeling could be used to:

Locate the transition state structure for the C-Br bond cleavage.

Calculate the activation energy for this step, which determines the reaction rate.

Investigate the stability of the resulting carbocation intermediate. Hyperconjugation from the adjacent alkyl groups would be expected to stabilize this intermediate. stackexchange.com

Model the subsequent fast reaction of the carbocation with a nucleophile.

By comparing the activation energies for different possible pathways (e.g., SN1 vs. E1 elimination), a prediction can be made about the major products of the reaction under different conditions. stackexchange.comsciepub.com

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Transition state (TS) theory is a cornerstone of computational chemistry for understanding reaction kinetics. The transition state represents the highest energy point along the lowest energy path connecting reactants and products, known as the reaction coordinate. Locating this first-order saddle point on the potential energy surface is crucial for calculating the activation energy, which governs the reaction rate.

For this compound, a primary reaction pathway is nucleophilic acyl substitution, a fundamental reaction of acyl halides. masterorganicchemistry.combyjus.comlibretexts.org The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, proceeding through a tetrahedral intermediate. libretexts.org Computational methods, typically employing Density Functional Theory (DFT), are used to model this process. The localization of the transition state involves sophisticated algorithms that search for a stationary point with exactly one imaginary frequency in its vibrational analysis, confirming it as a true saddle point.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation maps the minimum energy path downhill from the transition state, ensuring that it connects the intended reactants and products. This confirms that the identified transition state corresponds to the specific reaction of interest. For example, in the reaction with an alcohol (alcoholysis), the IRC would trace the path from the alcohol and acyl bromide, through the transition state, to the tetrahedral intermediate, and then through a second transition state to the final ester and hydrobromic acid products. libretexts.org

Hypothetical Transition State Data for Nucleophilic Acyl Substitution

The following table presents hypothetical data for the transition state of the reaction between this compound and methanol (B129727), as would be determined by DFT calculations.

| Parameter | Value | Description |

| Reaction Type | Nucleophilic Acyl Substitution | Reaction of an acyl bromide with an alcohol. libretexts.org |

| Nucleophile | Methanol | A common oxygen nucleophile. |

| Activation Energy (ΔG‡) | 15-25 kcal/mol | A typical calculated range for such reactions. |

| Imaginary Frequency | -350 cm⁻¹ | The single negative frequency indicating a true transition state. |

| C-O Bond Distance (TS) | ~1.8 Å | The forming bond between the carbonyl carbon and methanol oxygen. |

| C-Br Bond Distance (TS) | ~2.1 Å | The breaking bond of the acyl bromide. |

This data is illustrative and based on typical values for similar reactions.

Potential Energy Surface Mapping for Reaction Pathways

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or system of molecules as a function of its geometry. Mapping the PES provides a comprehensive view of all possible reaction pathways, including competing reactions, intermediates, and transition states. acs.orgresearchgate.net

For this compound, several competing reaction pathways can be envisaged, particularly when reacting with a species that is both a nucleophile and a base, such as a Grignard reagent. organic-chemistry.orgwikipedia.org

Nucleophilic Acyl Addition: The Grignard reagent can attack the carbonyl carbon, leading to a tertiary alcohol after workup. This is a classic reaction of acyl halides with organometallics. masterorganicchemistry.commasterorganicchemistry.com

α-Deprotonation/Enolate Formation: If the Grignard reagent is sterically hindered, it may act as a base, abstracting the acidic α-hydrogen (if one were present). However, in this specific molecule, there are no α-hydrogens.

Halogen-Metal Exchange: The Grignard reagent could potentially react at the C-Br bond at the alpha position.

Computational PES mapping would involve calculating the energies of the reactants, products, intermediates, and transition states for each of these potential pathways. The results would reveal the kinetically and thermodynamically favored reaction channels. For instance, calculations would likely show that nucleophilic addition to the highly reactive acyl bromide group is the most favorable pathway due to the high electrophilicity of the carbonyl carbon. organic-chemistry.org

Illustrative Potential Energy Diagram

A simplified, hypothetical PES diagram for the reaction of this compound with a generic nucleophile/base (Nu⁻) would show the relative energies of the different pathways. The pathway with the lowest activation energy barrier would be the kinetically preferred product.

(A visual diagram would be placed here in a full report, showing relative energy levels for Reactants → TS1 → Product 1 (Acyl Substitution) and Reactants → TS2 → Product 2 (e.g., α-Substitution), with the acyl substitution pathway expected to have a lower TS energy).

Machine Learning Applications in Predicting Chemical Reactivity and Properties

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry, capable of predicting chemical reactivity and properties with high accuracy, often surpassing traditional methods. rsc.orgresearchgate.netukcatalysishub.co.uk These models are trained on large datasets of experimental or computationally generated data to learn complex structure-property or structure-reactivity relationships. chemrxiv.orgrsc.org

For a molecule like this compound, ML models could be applied in several ways:

Reactivity Prediction: An ML model trained on a database of reactions of organobromine compounds could predict the rate constant or yield for its reaction with a wide array of nucleophiles. nih.gov

Property Prediction: Models can accurately predict various physicochemical properties such as boiling point, solubility, and spectral characteristics, using only the molecular structure as input. nih.gov These models often use molecular fingerprints or quantum-chemically derived descriptors.

Mechanism Elucidation: By analyzing the features the model deems important for its predictions (e.g., using SHAP analysis), researchers can gain insights into the underlying factors governing reactivity. nih.gov

The development of an ML model for this purpose involves several key steps. First, a suitable representation of the molecule, known as a descriptor or feature, is chosen. These can range from simple 2D structural fingerprints to more complex descriptors derived from quantum mechanical calculations. chemrxiv.orgnih.gov This data is then used to train a model, such as a deep neural network or a gradient boosting algorithm, to correlate the features with the target property. researchgate.nettohoku.ac.jp

Hypothetical Molecular Descriptors for an ML Model

To predict a property like the reaction rate constant (k) for the hydrolysis of this compound, an ML model would use a set of descriptors as input.

| Descriptor Type | Example Descriptor | Relevance |

| Quantum Chemical | HOMO Energy | Relates to the molecule's ability to donate electrons. nih.gov |

| LUMO Energy | Relates to the molecule's ability to accept electrons (electrophilicity). nih.gov | |

| Mulliken Charge on C=O Carbon | Quantifies the electrophilicity of the reaction center. | |

| Structural Fingerprints | Morgan Fingerprint (ECFP) | Encodes the 2D structure and local atomic environments. chemrxiv.org |

| MACCS Keys | A set of 166 predefined structural keys. | |

| Physical Properties | Molecular Weight | A fundamental molecular property. |

| LogP | A measure of lipophilicity. |

By leveraging these computational techniques, a comprehensive understanding of the chemical nature of this compound can be achieved, guiding its potential applications and further research even in the absence of extensive experimental data.

Applications of 2 Bromo 2 Propylpentanoyl Bromide in Advanced Organic Synthesis

Strategic Building Block for Complex Molecule Construction

2-Bromo-2-propylpentanoyl bromide serves as a valuable, bifunctional building block in organic synthesis, providing two reactive centers for the construction of complex molecular architectures. Its structure, featuring both an acyl bromide and a tertiary bromide, allows for sequential and selective reactions. This dual reactivity is instrumental in the synthesis of intricate molecules where precise control over bond formation is paramount. The strategic introduction of this fragment can facilitate the assembly of sterically hindered cores and the installation of key functional groups. Brominated organic compounds are widely recognized for their utility in creating diverse molecular frameworks through various transformations. nih.govdatapdf.com

The presence of the propyl groups on the alpha-carbon introduces significant steric bulk, which can influence the stereochemical outcome of reactions at the carbonyl group and the adjacent carbon atom. This steric hindrance can be exploited to achieve diastereoselectivity in nucleophilic additions and substitutions. The acyl bromide moiety is highly electrophilic and readily reacts with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively. The tertiary bromide, while less reactive than the acyl bromide, can participate in nucleophilic substitution and elimination reactions, often requiring more forcing conditions or the use of specific catalysts. This differential reactivity allows for a stepwise functionalization of the molecule.

Precursor to Alpha-Bromo Carboxylic Acids and Derivatives

Synthesis of Alpha-Bromo Esters and Amides

This compound is a direct precursor to α-bromo esters and amides through its reaction with alcohols and amines. The high reactivity of the acyl bromide facilitates these transformations, often proceeding under mild conditions. The synthesis of α-bromo esters is achieved by reacting the acyl bromide with an alcohol, typically in the presence of a non-nucleophilic base to scavenge the hydrogen bromide byproduct. Similarly, α-bromo amides are formed by the reaction with primary or secondary amines. researchgate.netmdpi.com These reactions are generally high-yielding and provide a straightforward route to these important synthetic intermediates.

The resulting α-bromo esters and amides are versatile intermediates in their own right. The bromine atom can be displaced by a variety of nucleophiles, and the ester or amide group can be further modified. This allows for the introduction of diverse functionalities at the α-position of the original carboxylic acid derivative.

Table 1: Synthesis of α-Bromo Esters and Amides

| Reactant | Product | Reaction Type |

| Alcohol (R-OH) | α-Bromo Ester | Esterification |

| Amine (R-NH2) | α-Bromo Amide | Amidation |

Routes to Alpha-Amino Acids and Alpha-Hydroxy Acids

The α-bromo derivatives obtained from this compound are valuable precursors for the synthesis of α-amino acids and α-hydroxy acids. The Gabriel synthesis or other related methods can be employed to convert the α-bromo ester into an α-amino acid. This typically involves the displacement of the bromide with a nitrogen nucleophile, such as phthalimide, followed by hydrolysis. The steric hindrance around the α-carbon can present challenges for this transformation, potentially requiring specialized reagents or reaction conditions.

Synthesis of α-hydroxy acids can be achieved through the nucleophilic substitution of the bromine atom with a hydroxide (B78521) ion or a protected hydroxyl equivalent. The direct hydrolysis of the α-bromo acid or ester can lead to the formation of the corresponding α-hydroxy acid. The choice of reaction conditions is crucial to avoid competing elimination reactions, especially given the tertiary nature of the bromide.

Applications in Polymerization Chemistry

Macroinitiator Synthesis for Controlled Radical Polymerizations (e.g., Atom Transfer Radical Polymerization)

This compound and its derivatives are highly effective initiators for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique. wikipedia.orgcmu.edu ATRP allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. cmu.edu The carbon-bromine bond in initiators derived from this compound can be reversibly activated by a transition metal catalyst, typically a copper complex, to generate a radical that initiates polymerization. cmu.edu

By attaching the 2-bromo-2-propylpentanoyl group to a pre-existing polymer, a macroinitiator can be synthesized. This macroinitiator can then be used to grow a second polymer block from the initial polymer chain, leading to the formation of block copolymers. researchgate.net This "grafting from" approach is a powerful tool for creating materials with tailored properties. For example, a hydroxyl-terminated polymer can be reacted with this compound to create a macroinitiator for the ATRP of various monomers. researchgate.net

Table 2: Components of a Typical ATRP System

| Component | Function | Example |

| Monomer | Building block of the polymer | Styrene, acrylates, methacrylates |

| Initiator | Source of the initial radical | This compound derivative |

| Catalyst | Activates the initiator | Copper(I) bromide (CuBr) |

| Ligand | Solubilizes and modulates the catalyst | Bipyridine, PMDETA |

| Solvent | Dissolves the reaction components | Toluene, anisole |

Synthesis of Highly Functionalized Heterocyclic Compounds

The dual reactivity of this compound makes it a useful synthon for the construction of highly functionalized heterocyclic compounds. researchgate.netscribd.com Heterocycles are a critical class of compounds in medicinal chemistry and materials science. The acyl bromide can react with a dinucleophile, such as a 1,2-amino alcohol or a 1,2-diamine, to form an initial cyclic intermediate. The remaining tertiary bromide can then be used for further functionalization of the ring system through substitution or elimination reactions.

For instance, reaction with an o-phenylenediamine (B120857) could lead to the formation of a benzodiazepinone derivative. The bromine atom on the newly formed ring can then be a handle for introducing further substituents via cross-coupling reactions or other transformations. The steric bulk of the propyl groups can influence the conformation of the resulting heterocyclic ring, potentially leading to specific stereoisomers. The ability to construct complex, substituted heterocyclic scaffolds from a relatively simple starting material highlights the synthetic utility of this compound.

No Published Research Found for "this compound" in Advanced Organic Synthesis

Despite a comprehensive search of scientific literature and patent databases, no specific applications of the chemical compound This compound in the design and preparation of specialty chemicals and materials have been documented. While this compound is listed in chemical supplier databases, indicating its potential for synthesis, there is a notable absence of published research detailing its use as an initiator or intermediate in advanced organic synthesis, such as in polymerization or materials science.

Our investigation sought to uncover detailed research findings and data on the role of this compound in creating novel specialty chemicals and functional materials. However, the scientific literature does not currently contain studies that specifically utilize this compound for such purposes.

For context, structurally similar α-bromo acyl bromides, such as 2-bromo-2-methylpropanoyl bromide, are commonly employed as initiators in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). These initiators are crucial for the synthesis of a wide array of polymers with well-defined architectures and functionalities, including block copolymers and polymer brushes. These resulting polymers have applications in diverse fields ranging from drug delivery to surface modification.

The lack of available data for this compound suggests that it is not a conventionally used reagent in these applications, or its use has not been disclosed in publicly accessible research. Therefore, a detailed article on its specific applications, including research findings and data tables as requested, cannot be generated at this time.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-2-propylpentanoyl bromide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via bromination of 2-propylpentanoic acid derivatives using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of precursor to brominating agent) and reaction temperature (typically 0–40°C). Post-reaction purification via fractional distillation under reduced pressure (e.g., 36°C at 6 mmHg, as seen in structurally similar bromides) enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- Methodological Answer :

- NMR : H NMR should show a singlet for the tertiary proton adjacent to the bromide group (δ ~2.0–2.5 ppm) and splitting patterns for the propyl chain. C NMR will exhibit a carbonyl carbon signal at ~170 ppm and quaternary carbon adjacent to Br at ~50 ppm.

- IR : Strong absorption bands for C=O (~1750 cm⁻¹) and C-Br (~600 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z ~229.89 (calculated molecular weight) and fragmentation patterns consistent with α-cleavage near the bromide group .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Due to its reactivity with moisture and alcohols, use anhydrous conditions (e.g., glovebox or Schlenk line). Always employ personal protective equipment (PPE), including acid-resistant gloves and face shields. Quench excess reagent with dry ice/ethanol baths to mitigate exothermic reactions. Store at 0–6°C in amber glass to prevent photodegradation .

Advanced Research Questions

Q. How does the steric environment of the branched alkyl chain influence its reactivity in nucleophilic substitution reactions compared to linear analogs?

- Methodological Answer : The bulky 2-propyl group creates steric hindrance, favoring elimination (E2) over substitution (S2) pathways. Kinetic studies using varying nucleophiles (e.g., NaI in acetone) and temperature-dependent rate measurements can quantify this effect. Compare with linear analogs (e.g., 2-bromopentanoic acid derivatives) to isolate steric contributions .

Q. What strategies can resolve contradictory literature reports on the thermal stability of this compound during storage and reactions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds (e.g., onset at ~150°C). Use accelerated stability testing under controlled humidity (e.g., 40°C/75% RH for 6 months) with periodic HPLC purity checks. Contradictions may arise from trace impurities (e.g., residual acids), which can be mitigated via rigorous drying and molecular sieves .

Q. How can computational chemistry methods predict regioselectivity in elimination vs. substitution pathways for this compound under varying conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for S2 and E2 mechanisms. Compare activation energies (ΔG‡) under different solvents (e.g., polar aprotic vs. protic) and temperatures. Validate predictions with experimental kinetic isotope effects (KIEs) using deuterated analogs .

Data Contradiction Analysis

- Example : Discrepancies in reported boiling points may stem from purification methods (e.g., distillation vs. recrystallization). Cross-validate with gas chromatography (GC) coupled with mass spectrometry to identify co-eluting impurities .

Experimental Design Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.